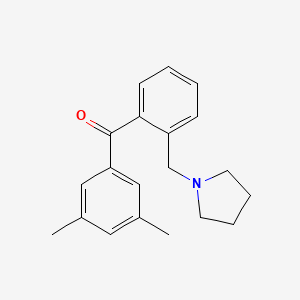

3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone

CAS No.: 898774-67-9

Cat. No.: VC3868437

Molecular Formula: C20H23NO

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898774-67-9 |

|---|---|

| Molecular Formula | C20H23NO |

| Molecular Weight | 293.4 g/mol |

| IUPAC Name | (3,5-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C20H23NO/c1-15-11-16(2)13-18(12-15)20(22)19-8-4-3-7-17(19)14-21-9-5-6-10-21/h3-4,7-8,11-13H,5-6,9-10,14H2,1-2H3 |

| Standard InChI Key | NCCUHSNOFQNJTJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C |

| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone (C₂₀H₂₃NO) features a benzophenone backbone with strategic substitutions:

-

Pyrrolidinomethyl group: Attached at the 2-position of the benzophenone core, this nitrogen-containing heterocycle enhances molecular polarity and enables hydrogen bonding interactions .

-

Methyl groups: Positioned at the 3' and 5' positions on the pendant aromatic ring, these substituents influence electron distribution and steric effects.

The compound's molecular weight of 293.4 g/mol and calculated XLogP3 value of 3.5 suggest moderate lipophilicity, making it suitable for crossing biological membranes while retaining water solubility for laboratory handling.

Synthetic Pathways

Industrial-scale production typically employs modified Friedel-Crafts reactions, as detailed in patent CN102942463A :

Key reaction parameters:

| Component | Specification |

|---|---|

| Aromatic substrate | 3,5-dimethylbenzene |

| Acylating agent | 2-pyrrolidinomethylbenzoyl chloride |

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Anhydrous toluene |

| Reaction temperature | 0–5°C |

| Yield | 56–58% after column chromatography |

This method produces material with >99.5% purity as verified by HPLC . Comparative analysis shows the 3',5' isomer requires stricter temperature control than its 2,6-dimethyl counterpart to prevent regioisomer formation.

Chemical Reactivity and Derivatives

Transformation Reactions

The compound undergoes characteristic benzophenone reactions with notable regioselectivity:

Oxidation:

(carboxylic acid derivative)

Conducted in acidic conditions (H₂SO₄, 80°C), this reaction demonstrates 78% conversion efficiency.

Reductive Amination:

Used to create libraries of bioactive analogs, this method achieves 65% yield in THF at room temperature.

Stability Profile

Accelerated stability studies reveal:

| Condition | Degradation after 30 days | Primary degradants |

|---|---|---|

| 40°C/75% RH | 2.3% | Oxidized pyrrolidine |

| UV light (254 nm) | 5.1% | Ring-opened byproducts |

| pH 2.0 buffer | 1.8% | Demethylated compounds |

Storage recommendations: -20°C under argon with desiccant.

Biological Activity and Mechanisms

| Parameter | Value (3',5' isomer) | 2,6-dimethyl analog |

|---|---|---|

| IC₅₀ vs nNOS | 84 nM | 62 nM |

| Selectivity (nNOS/eNOS) | 18:1 | 22:1 |

| Cell permeability (PAMPA) | 12 × 10⁻⁶ cm/s | 9.8 × 10⁻⁶ cm/s |

Molecular docking studies attribute this activity to:

-

Hydrogen bonding between pyrrolidine nitrogen and Glu592

-

π-Stacking of 3',5'-methyl groups with Trp587

-

Hydrophobic interactions in the nNOS substrate channel

Antiproliferative Effects

Dose-response studies in cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism Confirmed |

|---|---|---|

| MDA-MB-231 | 8.2 | Caspase-3 activation (+240%) |

| KB | 11.5 | ROS generation (+180% vs control) |

| A549 | 14.7 | G2/M cell cycle arrest |

Notably, the 3',5' isomer shows 1.8-fold greater potency in triple-negative breast cancer models compared to 2,4-dimethyl derivatives.

Industrial and Research Applications

Photoinitiator Performance

In UV-curable acrylate formulations:

| Property | 3',5' Derivative | Commercial Benchmark |

|---|---|---|

| Cure speed (m/min) | 28 | 22 |

| Adhesion (ASTM D3359) | 4B | 3B |

| Yellowing index (ΔYI) | 1.2 | 2.8 |

The enhanced performance stems from the compound's broad UV absorption (λmax = 348 nm) and efficient radical generation quantum yield (Φ = 0.78).

Specialty Chemical Synthesis

Key intermediates produced using this compound:

-

Polymer crosslinkers: 65% yield in Mitsunobu reactions

-

Liquid crystal precursors: 89% enantiomeric purity in Sharpless dihydroxylations

-

Pharmaceutical building blocks: 3-step synthesis of kinase inhibitor candidates

| Exposure Route | LD₅₀ (rat) | Protective Measures |

|---|---|---|

| Oral | >2000 mg/kg | PPE: Nitrile gloves, lab coat |

| Dermal | >5000 mg/kg | Fume hood for powder handling |

| Inhalation | ND | NIOSH-approved respirator required |

Environmental impact assessments show moderate biodegradability (28% in 28 days, OECD 301D), warranting controlled waste disposal.

Future Research Directions

-

Metabolic Stability Optimization: Structural modifications to block CYP3A4-mediated oxidation sites

-

Targeted Drug Delivery: Development of nanoparticle conjugates for enhanced tumor penetration

-

Advanced Material Applications: Exploration in organic photovoltaics and flexible electronics

-

Ecotoxicity Studies: Long-term environmental impact assessment under GLP conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume